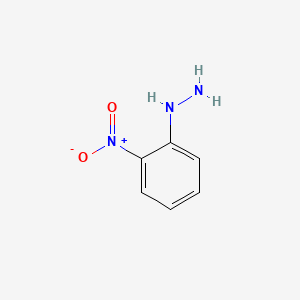

2-Nitrophenylhydrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBUNLLUASHNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6293-87-4 (mono-hydrochloride) | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30184423 | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-19-3 | |

| Record name | (2-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE2KHJ2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Nitrophenylhydrazine, a versatile chemical reagent with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, safety and handling protocols, experimental procedures for its synthesis and key reactions, and discusses the biological significance of its derivatives.

Chemical Identity and Properties

This compound, and its more commonly used hydrochloride salt, are important reagents in chemical research and development.

CAS Numbers:

-

This compound: 3034-19-3[1]

-

This compound Hydrochloride: 6293-87-4

Physical and Chemical Properties

The properties of this compound and its hydrochloride salt are summarized in the tables below. The free base is often stabilized with water (typically around 30%) for safety reasons.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [1] |

| Appearance | Yellow to orange crystalline solid/powder |

| Melting Point | 91-93 °C (lit.) |

| Boiling Point | 314.3 °C |

| Flash Point | 143.9 °C |

| Solubility | Miscible in water, soluble in benzene.[2] |

| Storage Temperature | 2-8°C, protect from light. |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₈ClN₃O₂ |

| Molecular Weight | 189.60 g/mol |

| Appearance | Red-brown powder |

| Purity | Typically ≥ 96% |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound and its Hydrochloride Salt

| Spectroscopy | Characteristic Peaks / Information |

| ¹H NMR | Chemical shifts are observed for the aromatic and hydrazine (B178648) protons. For the hydrochloride salt in DMSO-d₆, peaks are seen at approximately 10.6, 9.25, 8.16, 7.76, 7.39, and 7.10 ppm. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Characteristic peaks for the N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) bonds are observed. The nitro group typically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[3] |

| UV-Vis Spectroscopy | The presence of the nitrophenyl chromophore results in absorption in the UV-visible region. |

| Mass Spectrometry | The fragmentation pattern is influenced by the "ortho effect" of the nitro group, which can lead to characteristic fragment ions. For the hydrochloride salt, the molecular ion peak is observed at m/z 153. |

Safety and Handling

This compound is classified as a hazardous material and requires careful handling.

GHS Hazard Classification:

-

Flammable Solid: Category 1 (H228)

-

Acute Toxicity, Oral: Category 4 (H302)

-

Skin Irritation: Category 2 (H315)

-

Serious Eye Irritation: Category 2 (H319)

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3 (H335)

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-nitroaniline, followed by reduction and hydrolysis.

Protocol:

-

Diazotization: 2-Nitroaniline is dissolved in hydrochloric acid and cooled to below 5°C. A solution of sodium nitrite (B80452) is then added slowly, maintaining the low temperature, to form the diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent, such as sodium metabisulfite, at a controlled temperature and pH (typically 10-35°C and pH 7-9).

-

Hydrolysis: The resulting intermediate is hydrolyzed, usually by heating with hydrochloric acid, to yield this compound.

-

Isolation: The product is isolated by filtration and can be purified by recrystallization.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Derivatization of Carbonyl Compounds

This compound reacts with aldehydes and ketones to form stable, colored 2-nitrophenylhydrazones. This reaction is widely used for the detection, quantification, and characterization of carbonyl compounds. The protocol is analogous to the well-established method using 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Protocol:

-

Reagent Preparation: Prepare a solution of this compound hydrochloride in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a strong acid like sulfuric acid to catalyze the reaction.

-

Reaction: Add the this compound solution to the sample containing the carbonyl compound. The reaction mixture is typically incubated at a slightly elevated temperature (e.g., 40-60°C) to ensure complete derivatization.

-

Extraction and Analysis: The resulting 2-nitrophenylhydrazone derivatives can be extracted using a suitable organic solvent or solid-phase extraction (SPE). The derivatives are then typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).

The following diagram illustrates the derivatization workflow.

Caption: Experimental workflow for carbonyl derivatization.

Key Applications in Organic Synthesis

Fischer Indole (B1671886) Synthesis

A significant application of this compound is in the Fischer indole synthesis, a classic method for preparing indoles. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone.

The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. The nitro group of this compound can be carried through the synthesis to produce nitro-substituted indoles, which are valuable intermediates in medicinal chemistry.

The mechanism of the Fischer Indole Synthesis is depicted below.

Caption: Mechanism of the Fischer Indole Synthesis.

Role in Biological and Medicinal Chemistry

While this compound itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various biologically active molecules.[5] Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]

The derivatization of endogenous molecules, such as fatty acids, with this compound allows for their sensitive detection and quantification in biological samples using techniques like LC-MS/MS.[7] This is particularly valuable in metabolomics and clinical diagnostics for studying disease states and metabolic pathways.

The diagram below illustrates the role of this compound as a precursor in the development of biologically active compounds and as a derivatizing agent in bioanalysis.

Caption: Applications of this compound in life sciences.

Direct involvement of this compound in specific biological signaling pathways has not been extensively reported in the literature. Its primary role in a biological context is as a tool for the synthesis of potentially bioactive compounds and for the analytical determination of biological molecules. The biological activity of its derivatives would be dependent on the final molecular structure and its interaction with specific biological targets.

References

- 1. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-Nitrophenylhydrazine from 2-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-nitrophenylhydrazine from 2-nitroaniline (B44862). The synthesis is a two-step process involving the diazotization of 2-nitroaniline followed by the reduction of the resulting diazonium salt. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Mechanism

The synthesis of this compound from 2-nitroaniline proceeds in two key stages:

-

Diazotization: 2-Nitroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt, specifically 2-nitrobenzenediazonium (B1203363) chloride. The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[1]

-

Reduction: The 2-nitrobenzenediazonium salt is then reduced to this compound. Various reducing agents can be employed for this step, with common choices being sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (B1197395) (Na₂S₂O₅).[2] The choice of reducing agent can influence the reaction conditions and workup procedure.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. Two distinct protocols are presented based on the reducing agent used in the second step.

Protocol 1: Synthesis using Sodium Bisulfite Reduction

This protocol is adapted from established laboratory procedures.

Step 1: Diazotization of 2-Nitroaniline

-

In a suitable reaction vessel, prepare a solution of 34.5 grams (0.25 mole) of 2-nitroaniline in a mixture of 62.5 ml of concentrated hydrochloric acid and 62.5 ml of water.

-

Cool the solution to 0 °C in an ice-salt bath with continuous stirring.

-

Slowly add a solution of 18 grams of sodium nitrite in 37.5 ml of water, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the mixture for a further 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 2-nitrobenzenediazonium salt.

Step 2: Reduction of 2-Nitrobenzenediazonium Salt

-

To the cold diazonium salt solution, slowly add a solution of sodium carbonate (approximately 18-20 grams) with vigorous stirring until the solution is only slightly acidic to Congo red. The temperature must be maintained at 0-5 °C during this process.

-

In a separate vessel, prepare a reducing solution by dissolving 155 grams (0.55 mole) of sodium bisulfite in a suitable amount of water and cool it to 10 °C.

-

Pour the neutralized diazonium salt solution into the cold sodium bisulfite solution with continuous stirring.

-

Allow the mixture to stand overnight in a cold place to complete the reduction.

-

Acidify the mixture with hydrochloric acid.

-

Filter the resulting precipitate, which is the crude this compound hydrochloride.

Step 3: Isolation and Purification of this compound

-

Dissolve the crude hydrochloride salt in 300 ml of lukewarm water and filter to remove any insoluble impurities.

-

Neutralize most of the hydrochloric acid with a 25% ammonia (B1221849) solution until the solution is still acidic to litmus (B1172312) paper.

-

Complete the precipitation of the free base by adding a solution of 15 grams of crystalline sodium acetate (B1210297) in 40 ml of water.

-

Cool the mixture thoroughly and collect the orange-red crystals of this compound by filtration.

-

Wash the product with cold water and dry at approximately 80 °C. The expected yield is around 30 grams (70-80%).[3]

-

For higher purity, the product can be recrystallized from alcohol.[3]

Protocol 2: Synthesis using Sodium Metabisulfite Reduction

This protocol is based on a patented method.[2]

Step 1: Diazotization of 2-Nitroaniline

-

In a 500 ml beaker, add 250 ml of water and 50 ml of 10N hydrochloric acid.

-

While stirring, add 27.6 grams of 2-nitroaniline.

-

Cool the mixture to below 5 °C in an ice bath.

-

Slowly add a solution of 15 grams of sodium nitrite in 30 ml of water.

-

Adjust the pH of the system to 1-2 and maintain the temperature at 8-10 °C.

-

Continue stirring for 1.5-2 hours.

-

Filter the reaction mixture and retain the filtrate containing the 2-nitrobenzenediazonium salt.

Step 2: Reduction of 2-Nitrobenzenediazonium Salt

-

In a 1000 ml beaker, dissolve 100 grams of sodium metabisulfite and 130 grams of sodium hydroxide (B78521) in 250 ml of water, and cool the solution to 12 °C.

-

Slowly add the filtrate from the diazotization step to this solution, maintaining the temperature at 12-15 °C and the pH at 7.

-

After the addition, react for 30 minutes.

-

Add 115 grams of hydrochloric acid and heat the mixture to 70 °C for 2 hours.

-

Cool the solution to 20 °C and filter the precipitate.

Step 3: Hydrolysis and Isolation

-

To the filter cake, add 300 grams of hydrochloric acid and stir for 30 minutes.

-

Heat the mixture to 80-90 °C for 2 hours.

-

Cool to 20 °C and filter the product. The final product is reported to have a purity of 98.05% by HPLC.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagent Quantities

| Reagent | Protocol 1 (Sodium Bisulfite) | Protocol 2 (Sodium Metabisulfite) |

| 2-Nitroaniline | 34.5 g (0.25 mol) | 27.6 g |

| Sodium Nitrite | 18 g | 15 g |

| Hydrochloric Acid | 62.5 ml (conc.) | 50 ml (10N) |

| Sodium Carbonate | ~18-20 g | - |

| Sodium Bisulfite | 155 g (0.55 mol) | - |

| Sodium Metabisulfite | - | 100 g |

| Sodium Hydroxide | - | 130 g |

| Sodium Acetate | 15 g | - |

Table 2: Reaction Conditions and Yield

| Parameter | Protocol 1 (Sodium Bisulfite) | Protocol 2 (Sodium Metabisulfite) |

| Diazotization | ||

| Temperature | 0-5 °C | < 10 °C |

| Reaction Time | ~15 min post-addition | 1.5-2 hours |

| Reduction | ||

| Temperature | 0-10 °C | 12-15 °C |

| pH | Slightly acidic | 7 |

| Reaction Time | Overnight | 30 min |

| Hydrolysis | ||

| Temperature | - | 70-90 °C |

| Reaction Time | - | 2 hours |

| Overall Yield | 70-80% | Not explicitly stated, but high purity product obtained. |

| Product Purity | Suitable for most purposes | 98.05% (HPLC) |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Basic Reaction Mechanisms of 2-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2-nitrophenylhydrazine, a versatile reagent in organic synthesis. The document details its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data to support research and development in chemistry and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid, the physical and spectroscopic properties of which are essential for its identification and use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3034-19-3 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Amber powder/solid | [1] |

| Melting Point | 91-93 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)

Note: Data is for the hydrochloride salt, which is commonly used. Shifts for the free base may vary slightly.

| ¹H NMR | Chemical Shift (ppm) | Assignment |

| Aromatic | 8.16 | H-3 (dd, ortho to -NO₂) |

| Aromatic | 7.76 | H-5 (td) |

| Aromatic | 7.39 | H-6 (dd, ortho to -NHNH₃⁺) |

| Aromatic | 7.10 | H-4 (td) |

| Hydrazine | 10.6 | -NH-Ar |

| Hydrazine | 9.25 | -NH₃⁺ |

Reference for NMR data:[2]

Synthesis of this compound

The most common laboratory synthesis of this compound starts from 2-nitroaniline (B44862). The process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Diazotization: 2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the 2-nitrobenzenediazonium (B1203363) salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite (B76179) or stannous chloride in an acidic medium.

References

A Comprehensive Technical Guide to 2-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Nitrophenylhydrazine, a versatile chemical compound with significant applications in analytical chemistry and potential relevance in drug discovery. This document details its fundamental physicochemical properties, provides established experimental protocols for its synthesis and use, and explores its biological context, particularly in relation to its putative anti-inflammatory mechanism. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a schematic of the relevant biological pathway is provided in DOT language for visualization.

Core Properties of this compound

This compound, also known as (2-Nitrophenyl)hydrazine or o-Nitrophenylhydrazine, is a hydrazine (B178648) derivative characterized by a nitro group at the ortho position of the phenyl ring. Its chemical structure lends it to a variety of chemical reactions, making it a valuable reagent in several scientific domains.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [1][2][3] |

| CAS Number | 3034-19-3 | [1][2][3] |

| Appearance | Yellow to orange-red crystalline powder | [4] |

| Melting Point | 90-93 °C | [2][4] |

| Boiling Point | 314.3 °C | [2] |

| Solubility | Soluble in ethanol (B145695), ether, and hot water. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. This section outlines key experimental protocols for its synthesis and its primary application as a derivatizing agent.

Synthesis of this compound from 2-Nitroaniline

This protocol describes a common method for the laboratory synthesis of this compound.

Materials:

-

2-Nitroaniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Sulfite (B76179) (Na₂SO₃)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve 2-Nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite in water and cool it in an ice bath. Slowly add the diazonium salt solution to the sodium sulfite solution while stirring vigorously. The temperature should be kept below 10 °C.

-

Hydrolysis: After the addition is complete, slowly add a solution of sodium hydroxide to the reaction mixture until it is alkaline. Then, carefully acidify the mixture with hydrochloric acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Derivatization of Carbonyl Compounds for HPLC Analysis

This compound is widely used as a derivatizing agent to facilitate the detection and quantification of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC). The resulting 2-nitrophenylhydrazones are chromophoric and can be readily detected by UV-Vis detectors.

Materials:

-

Sample containing carbonyl compounds

-

This compound hydrochloride solution (in a suitable solvent like ethanol or acetonitrile)

-

Acid catalyst (e.g., a small amount of sulfuric acid or hydrochloric acid)

-

HPLC grade solvents for mobile phase

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

-

Derivatization Reaction: To the sample solution, add an excess of the this compound hydrochloride solution and a catalytic amount of acid. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.

-

Quenching and Extraction: After cooling, the reaction may be quenched, and the resulting 2-nitrophenylhydrazone derivatives can be extracted using an appropriate organic solvent if necessary.

-

HPLC Analysis: Inject a known volume of the final solution into the HPLC system. The separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Detection is performed at the maximum absorbance wavelength of the 2-nitrophenylhydrazones.

Biological Significance and Signaling Pathways

While primarily recognized for its role in analytical chemistry, some hydrazone derivatives have been investigated for their biological activities, including anti-inflammatory properties. It has been suggested that certain hydrazones may act as inhibitors of prostaglandin (B15479496) synthesis, a key pathway in inflammation.[5]

Prostaglandin Synthesis Pathway and Potential Inhibition

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including the inflammatory response. Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effect by inhibiting these enzymes. The proposed mechanism for the anti-inflammatory action of some hydrazone derivatives involves the inhibition of this pathway.

Below is a diagram illustrating the prostaglandin synthesis pathway, which is a target for anti-inflammatory agents.

Caption: Prostaglandin synthesis pathway and proposed point of inhibition.

Conclusion

This compound is a chemical of significant utility, particularly in the realm of analytical chemistry for the derivatization of carbonyl compounds. The experimental protocols provided herein offer a foundation for its practical application. Furthermore, its potential role as a scaffold for compounds with anti-inflammatory activity, through the inhibition of the prostaglandin synthesis pathway, presents an avenue for further research in drug development. This guide serves as a comprehensive resource for scientists and researchers working with or exploring the applications of this compound.

References

Solubility of 2-Nitrophenylhydrazine in Common Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrophenylhydrazine, a key reagent in various chemical syntheses and analytical methods. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. It includes a qualitative assessment of expected solubility based on chemical principles, a detailed experimental protocol, and a workflow for solubility determination.

Introduction to this compound and its Solubility

This compound (C₆H₇N₃O₂) is an organic compound featuring a phenyl ring substituted with both a nitro group (-NO₂) and a hydrazine (B178648) group (-NHNH₂). Its utility in forming hydrazones with aldehydes and ketones makes it a valuable tool in derivatization reactions for the detection and characterization of carbonyl compounds. The solubility of this compound is a critical physicochemical property that influences its application in organic synthesis, purification by recrystallization, and analytical procedures.

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both a polar nitro and hydrazine group, as well as a nonpolar phenyl ring, suggests a varied solubility profile. Aromatic hydrazines are often poorly soluble in water, while the presence of the polar nitro group may slightly enhance its solubility in polar solvents compared to unsubstituted phenylhydrazine.[1] It is expected to show good solubility in moderately polar to polar aprotic solvents and some polar protic solvents. Qualitative data indicates that this compound is miscible with water and soluble in benzene.[2]

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly accessible literature. To address this gap, this guide provides a standardized experimental protocol for researchers to generate reliable and reproducible solubility data. The following table is intended as a template for organizing experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | Shake-Flask | |||

| Methanol | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Dichloromethane | Shake-Flask | |||

| Chloroform | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Hexane | Shake-Flask |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound, coupled with UV-Vis spectrophotometry for concentration analysis. This method is suitable for this compound due to the strong UV absorbance of nitroaromatic compounds.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer and cuvettes

Procedure

Step 1: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law plot).

Step 2: Equilibration

-

Add an excess amount of solid this compound to a flask containing a known volume of the chosen solvent. An excess is necessary to ensure a saturated solution at equilibrium.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or on a stirrer and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

Step 3: Sample Preparation and Analysis

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

Step 4: Calculation of Solubility

-

Using the absorbance of the diluted sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safe Handling of 2-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Nitrophenylhydrazine (CAS No: 3034-19-3). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Physicochemical and Toxicological Properties

This compound is an organic compound that appears as an amber or orange-red crystalline powder.[1][2][3] It is a flammable solid and is often stabilized with water (typically >30%) as the dry state may be explosive.[4][5] Understanding its properties is the first step in safe handling.

Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3034-19-3 | [6] |

| Molecular Formula | C₆H₇N₃O₂ | [6] |

| Molecular Weight | 153.14 g/mol | [6] |

| Appearance | Amber / Orange-Red Crystalline Powder | [1][2][3] |

| Melting Point | 89 - 94 °C / 192.2 - 201.2 °F | [2] |

| Solubility | Miscible with water. Soluble in hot benzene, alcohol, chloroform, ethyl acetate. | [1][2] |

| Stability | Stable under normal conditions. Often stabilized with >30% water. | [2] |

| Decomposition Temp. | 156°C - 158°C | [1] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7] The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to methemoglobinemia, a form of oxygen starvation.[4]

| Hazard Classification | GHS Codes & Statements | Reference(s) |

| GHS Pictograms | Danger | [6] |

| Hazard Statements | H228: Flammable solid H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Toxicity Metric | Value | Species | Reference(s) |

| LD50 (Intravenous) | 178 mg/kg | Mouse | [4] |

| Mutagenicity | Found to be a frameshift mutagen for Salmonella typhimurium TA1538. | N/A | [9] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory when working with this compound. The following sections detail the required engineering controls, personal protective equipment, and step-by-step procedures for routine handling and emergency situations.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8] Local exhaust ventilation is required where solids are handled as powders to prevent accumulation and recirculation of particulates.[4] The ventilation system should be spark-free, earthed, and vent directly outside.[4]

-

Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation location.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent personal contact.[4][8]

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[2][4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., butyl rubber).[10] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[4] Always wash hands after removing gloves.[4]

-

Lab Coat/Coveralls: A lab coat is mandatory.[1] For large-scale operations, wear tight-weave, non-static clothing and non-sparking safety footwear.[4]

-

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][2]

Protocol for General Handling

-

Preparation: Before handling, ensure all engineering controls are operational and the required PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

-

Dispensing: Avoid generating dust.[11] Carefully weigh or transfer the material within a fume hood. Use non-sparking tools.[8]

-

Work Practice: Avoid all personal contact, including inhalation.[4][8] Do not eat, drink, or smoke in the handling area.[8] Keep the container securely sealed when not in use.[8]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8] Launder contaminated clothing separately before reuse.[8]

Protocol for Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition like heat, sparks, and open flames.[2][8][12]

-

Temperature: Do not heat above 50°C, as an explosion may occur.[4] Recommended storage is in a refrigerator at 2-8°C.

-

Container: Keep containers securely sealed to prevent drying out, as the material is often stabilized with water.[1][8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][4]

Emergency Protocols

-

Evacuate: Clear the area of all personnel and move upwind.[4][8]

-

Control Ignition Sources: Remove all sources of ignition (flames, sparks, etc.).[8]

-

Ventilate: Increase ventilation in the spill area.[8]

-

Containment: Do not touch or walk through the spilled material.[4][8] Use a non-sparking shovel to carefully place the material into a clean, dry, labeled container for disposal.[8] Avoid creating dust clouds.[8]

-

Decontamination: Wash the spill area with water and dike for later disposal.[8]

-

Reporting: Advise emergency services if the spill enters drains or waterways.[8]

-

Hazards: This material is a flammable solid that may explode upon heating.[2][4] Combustion produces toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][4]

-

Extinguishing Media:

-

Procedure: Alert the fire brigade.[8] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Use water spray to cool adjacent containers.[8]

-

General Advice: Seek immediate medical attention if symptoms persist.[2]

-

If Inhaled: Remove the person to fresh air and keep them warm and rested in a position comfortable for breathing.[2][4] If breathing is difficult, administer oxygen.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Flush the skin and hair with running water and soap for at least 15 minutes.[2][4]

-

In Case of Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[4] Ensure complete irrigation by keeping eyelids apart.[4][8] Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[2] If the person is conscious, give a glass of water to drink.[8] Call a poison center or doctor if you feel unwell.[2][8]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for safely managing this compound in a research environment, from preparation to disposal.

Caption: Workflow for the safe laboratory handling of this compound.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 3034-19-3: (2-Nitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97%, moistened with ca 30% water | Fisher Scientific [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Mutagenicity and toxicity of carcinogenic and other hydrazine derivatives: correlation between toxic potency in animals and toxic potency in Salmonella typhimurium TA1538 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. buyat.ppg.com [buyat.ppg.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Discovery and History of 2-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-Nitrophenylhydrazine. It details the seminal work of Emil Fischer in the discovery of phenylhydrazines and traces the evolution of synthetic methodologies for its nitrated analogue. Key experimental protocols, quantitative data, and applications in organic synthesis and drug development are presented. This guide also explores the role of this compound as a crucial analytical reagent and its emerging biological significance.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer, who is credited with the discovery of the parent compound, phenylhydrazine (B124118), in 1875. This discovery was a significant milestone in organic chemistry, opening up new avenues for the synthesis and understanding of a wide range of organic compounds. Fischer's initial synthesis involved the reduction of a diazonium salt, a method that laid the groundwork for the future preparation of substituted phenylhydrazines.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as orange-red crystals. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 91-93 °C | |

| Appearance | Orange-red crystalline powder | [2] |

| Solubility | Soluble in hot water, alcohol, and ether | |

| CAS Number | 3034-19-3 | [1] |

Synthesis of this compound: Experimental Protocols

The most common and historically significant method for the synthesis of this compound involves the diazotization of 2-nitroaniline (B44862) followed by reduction. This procedure has been refined over the years but the fundamental steps remain the same.

General Synthesis Pathway

The overall synthetic pathway can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Modern Adaptation)

This protocol is a modern adaptation of the classical synthesis method.

Materials:

-

2-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Sodium sulfite (B76179) (Na₂SO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific amount of 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure the formation of the 2-nitrobenzenediazonium chloride solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite).

-

Cool the reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature.

-

-

Isolation and Purification:

-

After the addition is complete, allow the reaction mixture to stand for a period to ensure complete reduction.

-

The resulting precipitate of this compound hydrochloride is collected by filtration.

-

To obtain the free base, the hydrochloride salt is treated with a base, such as sodium hydroxide solution, until the solution is alkaline.

-

The liberated this compound is then extracted with a suitable organic solvent (e.g., ether).

-

The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hot water, to yield orange-red crystals.

-

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of hydrazones and in the synthesis of heterocyclic compounds.

Formation of 2-Nitrophenylhydrazones

This compound reacts with aldehydes and ketones to form highly crystalline and colored derivatives known as 2-nitrophenylhydrazones. This reaction is a classical method for the identification and characterization of carbonyl compounds.

Caption: Reaction of this compound with a carbonyl compound.

Fischer Indole (B1671886) Synthesis

A significant application of phenylhydrazines, including the 2-nitro substituted variant, is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring system, a core structure in many biologically active compounds and pharmaceuticals.

Role in Drug Development

Hydrazone derivatives, including those derived from this compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[3] These activities include anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] this compound itself has been reported to possess anti-inflammatory properties, acting as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting prostaglandin (B15479496) production.[4]

Furthermore, pyrazole (B372694) derivatives, which can be synthesized using this compound, are a class of heterocyclic compounds with diverse and well-established therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[5]

Analytical Applications

The reaction of this compound with carbonyl compounds to form stable and chromophoric hydrazones makes it a valuable derivatizing agent in analytical chemistry. This derivatization enhances the detection and quantification of aldehydes and ketones in various matrices using techniques such as High-Performance Liquid Chromatography (HPLC).

It has also been employed in the derivatization of peptides for mass spectrometry analysis, where the introduction of the 2-nitrophenylhydrazide group increases the hydrophobicity and improves the fragmentation patterns of the peptides, aiding in their identification and characterization.[6]

Biological Significance and Signaling Pathways

While this compound is primarily known as a synthetic reagent, there is emerging evidence of its biological activities. As mentioned, it has been reported to exhibit anti-inflammatory effects.[4] The mechanism of this action is believed to involve the inhibition of prostaglandin synthesis.[4] Prostaglandins are key signaling molecules in the inflammatory pathway.

The broader class of hydrazone derivatives has been shown to possess a wide range of biological activities, suggesting that these compounds can interact with various biological targets and signaling pathways.[3] However, a specific, well-defined role for this compound in a particular cellular signaling cascade has yet to be fully elucidated and remains an area for further research. The derivatization of metabolites with nitrophenylhydrazines, such as 3-nitrophenylhydrazine, has been utilized in metabolomics studies to investigate metabolic changes in diseases like diabetes, indicating the utility of these reagents in probing biological systems.[7][8][9]

Conclusion

From its historical roots in the groundbreaking work of Emil Fischer, this compound has evolved into a cornerstone reagent in organic synthesis and analytical chemistry. Its utility in the formation of hydrazones and the synthesis of heterocyclic scaffolds continues to be exploited in the development of new pharmaceuticals and functional materials. While its direct role in biological signaling pathways is an area requiring further investigation, its established anti-inflammatory properties and the diverse pharmacological activities of its derivatives underscore its continued importance for researchers, scientists, and drug development professionals.

References

- 1. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. omicsonline.org [omicsonline.org]

- 4. This compound | 3034-19-3 | FN67283 | Biosynth [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Nitrophenylhydrazine: An In-depth Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Nitrophenylhydrazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride in DMSO-d₆

| Assignment | Chemical Shift (δ, ppm) |

| A | 10.6 |

| B | 9.25 |

| C | 8.164 |

| D | 7.760 |

| E | 7.392 |

| F | 7.104 |

Data sourced from a 399.65 MHz spectrometer with the sample saturated in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3324 | N-H stretching |

| 3085 | C-H stretching (aromatic) |

| 1636 | C-C stretching (aromatic) |

| 1321 | N-O stretching (nitro group) |

| 838 | NO₂ scissoring |

Note: The IR data presented is a compilation of typical values for compounds containing these functional groups and may vary slightly based on the specific experimental conditions.[3] The FTIR spectrum of this compound has been recorded using the KBr wafer technique.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR and IR spectra of this compound.

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed.[5]

-

The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (dimethyl sulfoxide-d₆) or CDCl₃ (chloroform-d), within a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for hydrazine (B178648) derivatives due to its ability to slow the exchange of labile protons (like -NH and -NH₂), making them more easily observable.[5]

-

A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to reference the chemical shifts to 0.00 ppm.[5]

-

The NMR tube is capped and the contents are thoroughly mixed by gentle vortexing or inversion until the sample is fully dissolved and the solution is homogeneous.[5]

Data Acquisition: The following are typical parameters for a 400 MHz NMR spectrometer, which may be adjusted based on the instrument's field strength.[5]

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).[5]

-

Spectral Width: Approximately 220 ppm.[5]

-

Acquisition Time: 1-2 seconds.[5]

-

Relaxation Delay (d1): 2 seconds.[5]

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[5]

-

This technique is suitable for solid samples.

Sample Preparation:

-

A small amount of the this compound sample (typically 1-2 mg) is weighed out.

-

The sample is then thoroughly mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

-

The resulting fine powder is transferred to a pellet-forming die.

-

A pressure of several tons is applied to the die using a hydraulic press to form a thin, transparent KBr pellet.[6]

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The final spectrum is a result of the sample's absorption after the background has been subtracted.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical and experimental workflows for the spectroscopic analysis of this compound.

References

- 1. This compound hydrochloride(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(3034-19-3) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenylhydrazine, a versatile organic compound with significant applications in analytical chemistry and potential therapeutic relevance. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its use as a derivatizing agent for the analysis of carbonyl compounds. The guide also explores its role as a non-steroidal anti-inflammatory drug (NSAID) by elucidating the general mechanism of action for this class of compounds.

Chemical Structure and Functional Groups

This compound, with the CAS number 3034-19-3, is an aromatic organic compound. Its molecular structure consists of a benzene (B151609) ring substituted with two key functional groups: a hydrazine (B178648) group (-NHNH₂) and a nitro group (-NO₂) at the ortho position (C2) relative to each other.[1][2] The presence of these functional groups dictates the chemical reactivity and physical properties of the molecule. The hydrazine group is nucleophilic, making it reactive towards electrophiles, most notably carbonyl compounds. The nitro group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the hydrazine moiety.[2]

The chemical formula for this compound is C₆H₇N₃O₂.[3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [4] |

| CAS Number | 3034-19-3[4] |

| Appearance | Yellow to orange crystalline solid/powder[1][2] |

| Melting Point | 90-93 °C[4] |

| Solubility | Miscible with water. Soluble in benzene.[5] |

| ¹H NMR (DMSO-d₆) | δ 10.6 (s, 1H), 9.25 (s, 1H), 8.16 (d, 1H), 7.76 (t, 1H), 7.39 (d, 1H), 7.10 (t, 1H) ppm[5] |

| IR Absorption (KBr) | N-H stretch: ~3300-3400 cm⁻¹, C=C stretch (aromatic): ~1600 cm⁻¹, N-O stretch (nitro): ~1500-1550 cm⁻¹ and ~1300-1360 cm⁻¹[6][7] |

| UV-Vis Absorption | The absorption maximum of the nitrophenylhydrazone derivative involves the o-nitro-group and the hydrazone residue.[8] |

Experimental Protocols

Synthesis of this compound from 2-Nitroaniline (B44862)

This protocol describes the synthesis of this compound via the diazotization of 2-nitroaniline followed by reduction.[1]

Materials:

-

2-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Potassium chloride (KCl)

-

Sodium acetate (B1210297)

-

Ammonia (B1221849) solution (25%)

-

Ethanol

-

Ice

Procedure:

-

Diazotization: Dissolve 2-nitroaniline (0.25 mole) in a suitable amount of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.25 mole) in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete diazotization.

-

Reduction: Prepare a solution of sodium bisulfite (0.55 mole) and sodium hydroxide (0.25 mole) in water and cool it to 10 °C. Slowly pour the cold diazonium salt solution into the sodium bisulfite solution with continuous stirring.

-

Isolation of Intermediate: Add potassium chloride to the reaction mixture to precipitate the potassium salt of nitrophenylhydrazinedisulfonic acid. Filter the resulting paste and wash it with a cold 10% potassium chloride solution.

-

Hydrolysis: Treat the filter cake with concentrated hydrochloric acid and let it stand at room temperature for several hours. Then, warm the mixture on a water bath.

-

Precipitation and Purification: Dissolve the resulting product in lukewarm water and filter. Neutralize the filtrate with ammonia solution, followed by the addition of a sodium acetate solution to precipitate the this compound. Chill the mixture to complete the precipitation. Filter the orange-red crystals, wash with cold water, and dry at approximately 80 °C. For higher purity, the product can be recrystallized from ethanol.[1]

Derivatization of Carbonyl Compounds for HPLC Analysis

This compound is a key reagent for the derivatization of aldehydes and ketones, converting them into stable, UV-active hydrazones that can be readily analyzed by High-Performance Liquid Chromatography (HPLC). A similar, widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Reaction Workflow:

Caption: Experimental workflow for the HPLC analysis of carbonyls.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory properties, classifying it as a non-steroidal anti-inflammatory drug (NSAID).[3] The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[9][10] Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever.[1][11]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the gastric mucosa and platelet aggregation.[9]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][10]

By inhibiting COX enzymes, this compound is proposed to reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The therapeutic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[9]

Prostaglandin Synthesis Inhibition Pathway:

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and versatile reactivity. Its application as a derivatizing agent in analytical chemistry is well-established, providing a reliable method for the quantification of carbonyl compounds. Furthermore, its classification as an NSAID suggests potential for its application in drug development. This technical guide provides foundational information for researchers and scientists working with or exploring the potential of this compound in their respective fields. Further research into the specific interactions of this compound with COX isoenzymes could provide more detailed insights into its therapeutic potential and guide the development of more selective anti-inflammatory agents.

References

- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 3034-19-3 | FN67283 | Biosynth [biosynth.com]

- 4. 2-硝基苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride(6293-87-4) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(3034-19-3) IR Spectrum [m.chemicalbook.com]

- 8. The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy180.com [pharmacy180.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes and ketones is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis, due to their significant physiological and toxicological effects. Many of these carbonyl compounds lack a strong chromophore, making their direct detection by UV-HPLC challenging, especially at low concentrations.[1] Pre-column derivatization is a widely employed strategy to overcome this limitation. This application note provides a detailed protocol for the derivatization of aldehydes and ketones with 2-Nitrophenylhydrazine (2-NPH) to form stable, UV-active 2-nitrophenylhydrazones, enabling their sensitive determination by reverse-phase HPLC.[2][3]

Principle of the Method

The derivatization reaction is based on the nucleophilic addition of the primary amino group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an elimination of a water molecule to form a stable 2-nitrophenylhydrazone derivative.[4][5][6][7] These derivatives possess a strong chromophore, allowing for highly sensitive UV detection. The reaction is typically carried out in an acidic medium to facilitate the nucleophilic attack.

Caption: Derivatization of an aldehyde or ketone with 2-NPH.

Experimental Protocols

Materials and Reagents

-

Aldehyde and Ketone Standards: Analytical grade formaldehyde, acetaldehyde, acetone, etc.

-

This compound (2-NPH): High purity

-

Solvents: HPLC grade acetonitrile (B52724), methanol, and water

-

Acids: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration (optional)

-

HPLC System: With a UV detector, C18 reverse-phase column, and data acquisition software.

Preparation of Solutions

-

2-NPH Derivatizing Reagent (0.05% w/v in 2N HCl): Dissolve 50 mg of 2-NPH in 100 mL of 2N HCl. Gentle heating and sonication may be required to fully dissolve the reagent. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.

-

Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each aldehyde and ketone by dissolving 100 mg of the pure compound in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target aldehydes and ketones at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with acetonitrile.

Derivatization Procedure

-

Sample/Standard Preparation: Pipette 1 mL of the sample or working standard solution into a glass vial.

-

Addition of Derivatizing Reagent: Add 1 mL of the 0.05% 2-NPH reagent to the vial.

-

Reaction: Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 1 hour, or at 40°C for 30 minutes, in the dark.

-

Neutralization/Extraction (Optional): After the reaction is complete, the solution can be neutralized with a suitable base. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

-

Dilution: Dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Caption: Workflow for 2-NPH derivatization and analysis.

HPLC Analysis

The separation of the 2-nitrophenylhydrazone derivatives is typically achieved using a C18 reverse-phase column with a gradient elution of acetonitrile and water.

Typical HPLC Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 360 nm |

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of several common aldehydes and ketones after derivatization with 2-NPH. (Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions).

| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |

| Formaldehyde-2-NPH | 4.5 | 0.01 | 0.03 | > 0.999 |

| Acetaldehyde-2-NPH | 6.2 | 0.02 | 0.06 | > 0.999 |

| Acetone-2-NPH | 7.8 | 0.05 | 0.15 | > 0.998 |

| Propionaldehyde-2-NPH | 8.5 | 0.03 | 0.09 | > 0.999 |

| Benzaldehyde-2-NPH | 12.1 | 0.01 | 0.04 | > 0.999 |

Conclusion

The use of this compound as a pre-column derivatizing agent provides a simple, robust, and sensitive method for the quantitative analysis of aldehydes and ketones by reverse-phase HPLC with UV detection.[2] The resulting 2-nitrophenylhydrazone derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. This method is applicable to a wide range of sample matrices and is a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

Application Notes & Protocols: Spectrophotometric Determination of Carbonyl Compounds Using 2-Nitrophenylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of carbonyl compounds—aldehydes and ketones—is crucial in various fields, including pharmaceutical development, environmental analysis, and food chemistry. These compounds can be indicative of oxidative stress, product stability, or the presence of contaminants. A widely used method for their determination is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a colored 2,4-dinitrophenylhydrazone derivative. This application note details spectrophotometric protocols for the quantitative analysis of carbonyl compounds using this reaction.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.[1] A positive reaction is typically indicated by the formation of a yellow, orange, or red precipitate.[1][2] The resulting 2,4-dinitrophenylhydrazone derivatives exhibit strong absorbance in the UV-Visible region, allowing for sensitive spectrophotometric quantification.

Principle of the Method

The fundamental principle of this method is the reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to produce a 2,4-dinitrophenylhydrazone (DNPH-hydrazone). This derivative has a strong chromophore, making it suitable for UV-Vis spectrophotometric analysis. The concentration of the carbonyl compound is directly proportional to the absorbance of the resulting solution, following the Beer-Lambert law.

The reaction is as follows:

R(R')C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(R)R' + H₂O (Carbonyl Compound) + (2,4-Dinitrophenylhydrazine) → (2,4-Dinitrophenylhydrazone) + (Water)

The resulting hydrazone can be measured under acidic/neutral conditions or in a basic medium, which causes a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax), often enhancing sensitivity and reducing interference from unreacted DNPH.

Data Presentation

The spectrophotometric properties of 2,4-dinitrophenylhydrazone derivatives are dependent on the structure of the parent carbonyl compound and the solvent conditions. Below are tables summarizing key quantitative data.

Table 1: Wavelength of Maximum Absorbance (λmax) for Various Carbonyl-DNPH Derivatives

| Carbonyl Compound | λmax (Acidic/Neutral) | λmax (Basic) | Reference |

| Formaldehyde | ~357-360 nm | Not Specified | [3] |

| Acetaldehyde | ~360 nm | Not Specified | |